Cas no 1019577-02-6 (N-(3-bromophenyl)-1-methylpiperidin-4-amine)

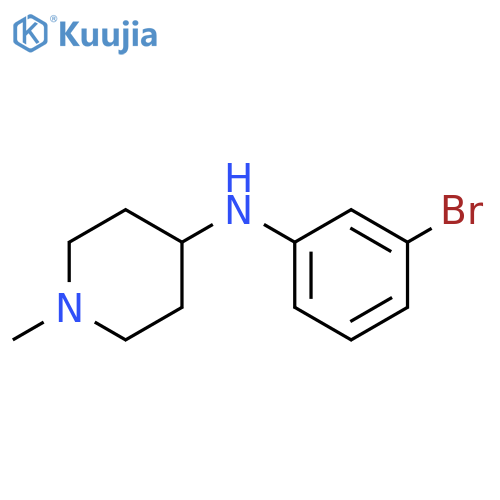

1019577-02-6 structure

商品名:N-(3-bromophenyl)-1-methylpiperidin-4-amine

N-(3-bromophenyl)-1-methylpiperidin-4-amine 化学的及び物理的性質

名前と識別子

-

- 4-Piperidinamine, N-(3-bromophenyl)-1-methyl-

- N-(3-bromophenyl)-1-methylpiperidin-4-amine

-

- インチ: 1S/C12H17BrN2/c1-15-7-5-11(6-8-15)14-12-4-2-3-10(13)9-12/h2-4,9,11,14H,5-8H2,1H3

- InChIKey: YCFLDLDCZVQKEZ-UHFFFAOYSA-N

- ほほえんだ: N1(C)CCC(NC2=CC=CC(Br)=C2)CC1

N-(3-bromophenyl)-1-methylpiperidin-4-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-165004-2.5g |

N-(3-bromophenyl)-1-methylpiperidin-4-amine |

1019577-02-6 | 2.5g |

$1454.0 | 2023-05-24 | ||

| Enamine | EN300-165004-5.0g |

N-(3-bromophenyl)-1-methylpiperidin-4-amine |

1019577-02-6 | 5g |

$2152.0 | 2023-05-24 | ||

| Enamine | EN300-165004-0.05g |

N-(3-bromophenyl)-1-methylpiperidin-4-amine |

1019577-02-6 | 0.05g |

$624.0 | 2023-05-24 | ||

| Enamine | EN300-165004-1000mg |

N-(3-bromophenyl)-1-methylpiperidin-4-amine |

1019577-02-6 | 1000mg |

$485.0 | 2023-09-21 | ||

| Enamine | EN300-165004-100mg |

N-(3-bromophenyl)-1-methylpiperidin-4-amine |

1019577-02-6 | 100mg |

$427.0 | 2023-09-21 | ||

| Enamine | EN300-165004-500mg |

N-(3-bromophenyl)-1-methylpiperidin-4-amine |

1019577-02-6 | 500mg |

$465.0 | 2023-09-21 | ||

| Enamine | EN300-165004-1.0g |

N-(3-bromophenyl)-1-methylpiperidin-4-amine |

1019577-02-6 | 1g |

$743.0 | 2023-05-24 | ||

| Enamine | EN300-165004-10.0g |

N-(3-bromophenyl)-1-methylpiperidin-4-amine |

1019577-02-6 | 10g |

$3191.0 | 2023-05-24 | ||

| Enamine | EN300-165004-250mg |

N-(3-bromophenyl)-1-methylpiperidin-4-amine |

1019577-02-6 | 250mg |

$447.0 | 2023-09-21 | ||

| Enamine | EN300-165004-10000mg |

N-(3-bromophenyl)-1-methylpiperidin-4-amine |

1019577-02-6 | 10000mg |

$2085.0 | 2023-09-21 |

N-(3-bromophenyl)-1-methylpiperidin-4-amine 関連文献

-

Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824

-

S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077

1019577-02-6 (N-(3-bromophenyl)-1-methylpiperidin-4-amine) 関連製品

- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)

- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)

- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)

- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)

- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)

- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)

- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)

- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)

- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)

- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量